molecular formula C15H21N5O3S2 B3027907 4-(4-{2-[(Methylsulfonyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide CAS No. 1431411-66-3

4-(4-{2-[(Methylsulfonyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide

Cat. No. B3027907
CAS RN: 1431411-66-3
M. Wt: 383.5 g/mol
InChI Key: BKOWIHMCGFRARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as SIRT-IN-2, is a potent inhibitor of SIRT1/2/3, with IC50 values of 4, 1, and 7 nM respectively . It has a molecular formula of C15H21N5O3S2 and a molecular weight of 383.49 . It is a solid substance that should be stored at 2-8°C in a sealed, dry environment .


Molecular Structure Analysis

The crystal structure of human SIRT3 with this inhibitor has been studied . The common carboxamide binds in the nicotinamide C-pocket and the aliphatic portions of the inhibitors extend through the substrate channel .


Chemical Reactions Analysis

The compound is a potent inhibitor of SIRT1/2/3, and it binds in the catalytic active site of these enzymes . The carboxamide binds in the nicotinamide C-pocket and the aliphatic portions of the inhibitors extend through the substrate channel .


Physical And Chemical Properties Analysis

The compound is a solid substance with a molecular weight of 383.49 . Its storage conditions are 2-8°C in a sealed, dry environment .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The compound has been involved in the synthesis of various novel heterocyclic compounds. For instance, it has been used in the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. These compounds have potential applications in the development of new pharmaceuticals and materials due to their unique structural properties (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Properties

Several studies have explored the antimicrobial properties of derivatives of this compound. For instance, synthesis and antibacterial activity of some new ethyl thionicotinates, thieno[2,3-b]pyridines, and related compounds containing sulfonamide moieties have been investigated. These studies highlight the potential of these compounds in developing new antibacterial agents (Gad-Elkareem & El-Adasy, 2010).

Antitumor and DNA Cleavage Studies

Compounds derived from this chemical have been synthesized and evaluated for their anti-angiogenic properties and DNA cleavage capabilities. Such studies are crucial in cancer research, as they provide insights into the development of new anticancer agents (Kambappa et al., 2017).

Development of Antitumor and Antibacterial Agents

Research has also been focused on synthesizing thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents. These studies contribute to the search for more effective treatments against various cancers and bacterial infections (Hafez, Alsalamah, & El-Gazzar, 2017).

Future Directions

The compound’s potent inhibitory action on SIRT1/2/3 makes it a valuable tool for sirtuin research . Further studies could focus on its potential applications in treating metabolic, inflammatory, oncologic, and neurodegenerative disorders .

properties

IUPAC Name

4-[4-[2-(methanesulfonamido)ethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S2/c1-25(22,23)19-5-2-10-3-6-20(7-4-10)15-13-11(17-9-18-15)8-12(24-13)14(16)21/h8-10,19H,2-7H2,1H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOWIHMCGFRARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1CCN(CC1)C2=NC=NC3=C2SC(=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-{2-[(Methylsulfonyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-{2-[(Methylsulfonyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide
Reactant of Route 2
Reactant of Route 2
4-(4-{2-[(Methylsulfonyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide
Reactant of Route 3
Reactant of Route 3
4-(4-{2-[(Methylsulfonyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide
Reactant of Route 4
4-(4-{2-[(Methylsulfonyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide
Reactant of Route 5
4-(4-{2-[(Methylsulfonyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.